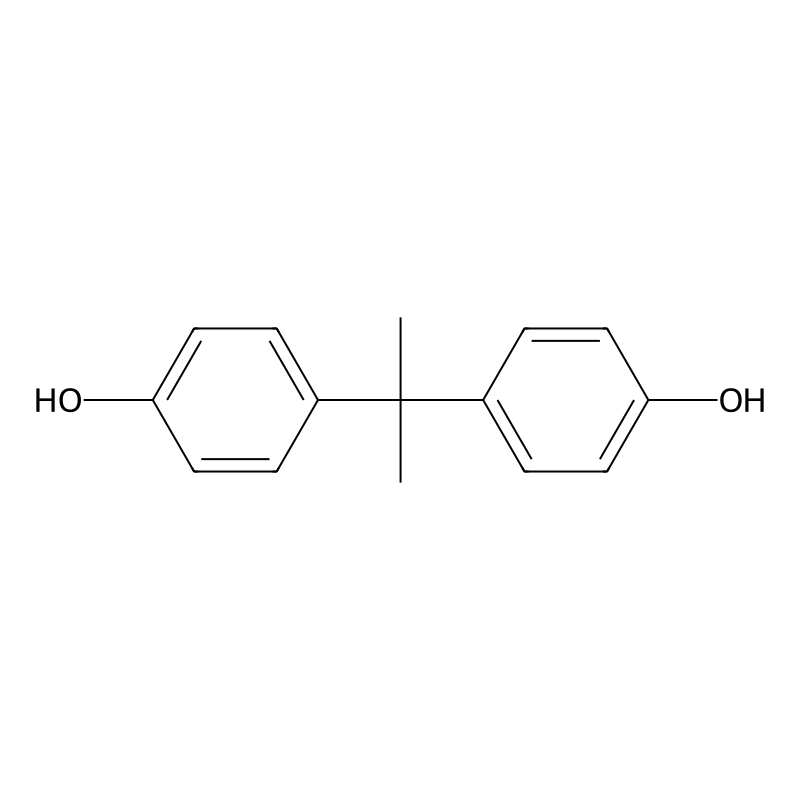

Bisphenol A

C15H16O2

(CH3)2C(C6H4OH)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C15H16O2

(CH3)2C(C6H4OH)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 300 mg/L at 25 °C

In water solubility, 120 mg/L at 25 °C

Insoluble in water

Very soluble in ethanol, ether, benzene, alkali; soluble in acetic acid

Soluble in aqueous alkaline solution, alcohol, acetone; slightly soluble in carbon tetrachloride.

0.12 mg/mL at 25 °C

Solubility in water, g/100ml: 0.03 (very poor)

Synonyms

Canonical SMILES

Understanding Endocrine Disruption

One of the major areas of research focuses on BPA's potential to act as an endocrine disruptor. This means it can mimic or interfere with the natural function of hormones in the body. BPA has a similar structure to the female sex hormone estrogen, and research suggests it can bind to estrogen receptors, potentially affecting various biological processes [].

Several studies have investigated the potential link between BPA exposure and various health concerns, including:

- Reproductive health: Studies in animals have shown that BPA exposure can disrupt reproductive development and function. However, the evidence in humans is mixed and requires further investigation.

- Metabolic health: Research suggests a potential association between BPA exposure and metabolic disorders like obesity and diabetes []. However, the strength and causality of this link remain under investigation [].

- Neurological development: Some studies suggest a possible link between BPA exposure in early life and neurodevelopmental issues, but the evidence is still developing and requires further research.

Additional Research Applications

Beyond its potential as an endocrine disruptor, BPA is also used in various scientific studies for specific purposes:

- As a positive control: In some studies investigating estrogenic activity, BPA is used as a positive control because its estrogen-mimicking properties are well-established [].

- To study the effects of endocrine disruption: Researchers sometimes use BPA exposure models in animals to understand the broader effects of endocrine disruption on various biological systems [].

Bisphenol A is an organic synthetic compound with the chemical formula . It is a colorless solid that is soluble in organic solvents but poorly soluble in water. Bisphenol A is primarily known as a monomer for the production of polycarbonate plastics and epoxy resins, which are widely used in various consumer products, including food and drink containers, dental materials, and thermal paper. The compound was first synthesized in 1891 by Russian chemist Aleksandr Dianin through the condensation of phenol and acetone in the presence of an acid catalyst, such as hydrochloric acid .

The safety of BPA has been a subject of much debate. Some studies have raised concerns about potential health effects, including:

- Endocrine disruption: As mentioned earlier, BPA's ability to mimic estrogen could theoretically disrupt hormonal functions. However, the evidence for this in humans is mixed.

- Developmental effects: Some studies suggest BPA exposure might affect fetal and infant development, but the findings are not conclusive.

Several regulatory agencies have reviewed BPA safety and established tolerable daily intake (TDI) levels. The European Food Safety Authority (EFSA) recently lowered the TDI for BPA to 4 micrograms per kilogram of body weight per day.

Important Considerations:

- The research on BPA safety is ongoing, and some uncertainties remain.

- More studies are needed to fully understand the potential risks associated with BPA exposure, particularly at low doses.

- Several countries have implemented regulations restricting the use of BPA in certain products, such as baby bottles.

The synthesis of bisphenol A involves a condensation reaction between phenol and acetone. The reaction can be represented as follows:

In this process, two equivalents of phenol react with one equivalent of acetone, facilitated by an acid catalyst. The resulting bisphenol A can undergo polymerization with phosgene to produce polycarbonate plastics, which involves a biphasic reaction where hydrochloric acid is scavenged using a base .

Bisphenol A exhibits endocrine-disrupting properties, mimicking estrogen and binding to estrogen receptors, particularly estrogen receptor alpha and beta. This interaction can disrupt normal hormonal signaling, leading to various health concerns. Research indicates that bisphenol A may influence body weight regulation, tumorigenesis, metabolism, and reproductive health by interacting with several nuclear receptors, including androgen receptors and G protein-coupled estrogen receptor 1 .

Animal studies have suggested potential adverse effects on reproductive health, including infertility and developmental issues in offspring exposed to bisphenol A during gestation. Furthermore, exposure has been linked to cardiovascular diseases and metabolic disorders .

The primary method for synthesizing bisphenol A remains similar to Dianin's original technique. The following steps outline the synthesis process:

- Condensation Reaction: Combine phenol and acetone in a reactor with an acid catalyst (e.g., hydrochloric acid).

- Neutralization: After the reaction completes, the mixture is neutralized using calcium hydroxide.

- Purification: The product is washed with water and distilled under vacuum to obtain high-purity bisphenol A suitable for further applications .

Alternative synthesis methods may involve different catalysts or conditions but generally adhere to this basic framework.

Bisphenol A is predominantly used in:

- Polycarbonate Plastics: Approximately 65-70% of bisphenol A produced is used for polycarbonate manufacturing, which is valued for its strength and transparency.

- Epoxy Resins: Used as coatings for metal food cans and other applications due to their excellent adhesive properties.

- Thermal Paper: Found in receipts and labels.

- Dental Materials: Such as sealants and composites due to its durability .

Research has extensively explored the interaction of bisphenol A with various receptors:

- Estrogen Receptors: Bisphenol A binds to estrogen receptors, influencing gene expression related to reproductive health.

- G Protein-Coupled Estrogen Receptor: It also interacts with G protein-coupled estrogen receptor 1 (GPR30), contributing to its endocrine-disrupting effects.

- Androgen Receptors: Binding to androgen receptors may impair male reproductive function .

Studies have shown that even low doses of bisphenol A can induce significant biological effects due to its hormone-like behavior.

Several compounds are structurally similar to bisphenol A. Here’s a comparison highlighting their uniqueness:

Bisphenol A stands out due to its widespread use in consumer products and significant endocrine-disrupting effects compared to its analogs.

BPA enters the environment through three primary pathways: industrial production, consumer product lifecycle stages, and waste management processes. Industrial discharges account for 65–70% of global BPA emissions, primarily from polycarbonate and epoxy resin manufacturing facilities [4]. Consumer products contribute via leaching from food containers, dental sealants, and thermal paper receipts, with PVC materials and recycled paper products identified as underappreciated sources [4] [5].

Waste streams represent a complex emission matrix. Landfills receiving municipal solid waste exhibit BPA concentrations up to 200 μg/L in leachate, driven by plastic degradation and thermal paper disposal [5]. Waste electrical and electronic equipment (WEEE) processing facilities release BPA through mechanical abrasion of epoxy-coated components, with vehicle fluff waste containing 188 ± 125 mg/kg BPA [5]. Incineration reduces BPA loads in bottom ash to <0.002 mg/kg but concentrates it in fly ash particulates [5].

Environmental Transport Mechanisms: Air, Water, and Soil Pathways

Atmospheric transport occurs via particulate-bound BPA, with urban aerosols containing 1–17,400 pg/m³ globally [6]. Positive correlations between BPA and 1,3,5-triphenylbenzene (a plastic burning tracer) in urban air confirm open waste combustion as a key emission source [6]. Polar region measurements demonstrate long-range transport potential, though concentrations decline exponentially from continental to remote sites [6].

Aquatic transport dominates in urban watersheds, with wastewater treatment plant (WWTP) effluents discharging 0.7–200 μg/L BPA [2] [5]. Riverine systems near industrial zones show elevated levels due to adsorption/desorption dynamics with suspended sediments (log K~oc~ 2.4–3.1) [5] [7]. Groundwater contamination occurs through landfill leachate infiltration, particularly in soils with low organic matter content that reduce BPA adsorption capacity [7].

Soil mobility depends on organic carbon content, with penetration rates increasing from 22.5% in high-organic soils to >75% in mineral soils [7]. Colloid-facilitated transport enhances subsurface migration, as demonstrated by 60% BPA recovery in column effluents from sandy soils [7].

Environmental Persistence and Degradation Pathways

Biodegradation and Microbial Transformation

Acclimated microbial communities in WWTPs achieve 90% BPA removal within 2.5–4 days via oxidative pathways [1] [2]. Sphingomonas and Pseudomonas strains mediate cleavage of the isopropylidene bridge, generating 4-hydroxybenzoic acid and 4-hydroxyacetophenone [1]. Sediment-associated biodegradation shows depth-dependent rates, with surface layers (0–5 cm) degrading BPA 3× faster than deeper strata due to aerobic microbial activity [2].

Abiotic Degradation: Hydrolysis, Photolysis, and Chemical Transformation

Hydrolysis occurs minimally at environmental pH (t~1/2~ >30 days) but accelerates under alkaline conditions (pH >10) [3]. Direct photolysis via UV-B irradiation yields semiquinone radicals, with complete mineralization achieved within 48 hours under summer sunlight [1]. Advanced oxidation processes (AOPs) using ·OH radicals degrade BPA 40× faster than natural photolysis, producing estrogenically inactive quinone derivatives [4].

Table 1: BPA Degradation Half-Lives in Environmental Media

| Medium | Process | Half-Life (days) | Source |

|---|---|---|---|

| Surface Water | Biodegradation | 2.5–4 | [1] |

| Soil (Aerobic) | Microbial Oxidation | 7–14 | [2] |

| Atmosphere | Photolysis | 0.2 | [2] |

| Groundwater | Hydrolysis (pH 7) | >30 | [3] |

Global Occurrence and Monitoring of Bisphenol A in Environmental Compartments

Spatial analysis reveals BPA hotspots in Asian surface waters, where 80% of samples exceed Canada’s 1.5 μg/L chronic exposure threshold [2]. European WWTP effluents contain 10–10,000 μg/kg BPA in sludge, rising to >100,000 μg/kg at industrial discharge sites [2]. Atmospheric dust from Norwegian waste facilities shows 2.3–50.7 mg/kg BPA, highlighting particulate resuspension risks [5].

Monitoring gaps persist in developing nations and megacities—only 3% of African environmental studies quantify BPA [2]. Arctic ice core analyses detect BPA at 0.8 pg/g, confirming global dispersion despite low volatility [6].

Table 2: Global BPA Concentrations in Environmental Matrices

| Matrix | Region | Concentration Range | Source |

|---|---|---|---|

| Surface Water | Asia | 0.1–12 μg/L | [2] |

| Landfill Leachate | Europe | 50–200 μg/L | [5] |

| Sewage Sludge | North America | 780–14,200 μg/kg | [2] |

| Atmospheric Dust | Urban | 1–17,400 pg/m³ | [6] |

Modeling Environmental Fate and Predictive Exposure Assessment

Fugacity modeling incorporating waste-water partition coefficients (log K~D,waste~ 2.4–3.1) predicts 89% of landfilled BPA partitions into leachate within 5 years [5]. The HYDRUS-1D model accurately simulates soil transport, showing 22% BPA retention in high-organic soils versus 8% in sandy soils [7]. Probabilistic hazard assessments indicate 50–80% likelihood of exceeding aquatic toxicity thresholds near urban centers [2].

Recent advances integrate microbial degradation kinetics into multimedia models, reducing prediction error for riverine BPA by 40% [1] [2]. Machine learning approaches using WWTP operational data (flow rate, pH, microbial diversity) achieve 82% accuracy in forecasting effluent BPA concentrations [2].

Analytical Techniques for Detection in Biological Matrices

The development of sensitive and selective analytical methods for bisphenol A detection in biological matrices represents a cornerstone of exposure assessment research. Multiple analytical techniques have been developed and validated to quantify bisphenol A concentrations in various biological specimens, each offering distinct advantages and limitations for different research applications [1] [2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for bisphenol A biomonitoring studies due to its exceptional sensitivity and specificity. The Centers for Disease Control and Prevention has established this technique as the preferred method for human biomonitoring programs, utilizing solid-phase extraction coupled with isotope dilution LC-MS/MS [3]. This approach achieves limits of detection ranging from 0.1 to 0.4 ng/mL and provides negligible interference with high structural identification accuracy [3]. The method's ability to distinguish between conjugated and unconjugated forms of bisphenol A makes it particularly valuable for metabolism studies and exposure pathway investigations [4].

Ultra-Performance Liquid Chromatography-MS/MS (UPLC-MS/MS) represents an advancement in analytical sensitivity, achieving ultra-high detection limits of 0.008-0.032 μg/L in urine and 0.010-0.030 μg/L in serum matrices [5]. Recent method developments have demonstrated recoveries ranging from 84.58% to 113.53% with reproducibility values below 14.7% relative standard deviation [5]. This technique has proven particularly effective for simultaneous determination of multiple bisphenol A analogues, including bisphenol F, bisphenol S, and other emerging substitutes [5].

Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent structural identification capabilities and has been extensively employed in food contact material studies and environmental monitoring [6]. However, this technique requires derivatization procedures for bisphenol A analysis, which can introduce additional analytical complexity and potential artifacts [6]. Despite these limitations, GC-MS remains valuable for confirmatory analysis and offers superior separation capabilities for complex matrices [6].

High Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection provides cost-effective alternatives for routine monitoring applications [6]. While achieving higher limits of detection (1.0-5.0 ng/mL) compared to mass spectrometric methods, HPLC techniques offer practical advantages for high-throughput screening programs and resource-limited settings [6].

Enzyme-Linked Immunosorbent Assay (ELISA) methods have been developed for rapid screening applications, offering advantages of low cost and high sample throughput capacity [3]. However, concerns regarding cross-reactivity with structurally similar compounds have limited the acceptance of immunoassay techniques in regulatory biomonitoring programs [3]. When properly validated with appropriate controls, ELISA methods can provide valuable screening data for population-level exposure assessment [3].

| Technique | Matrix | Limit of Detection (LOD) | Advantages | Limitations |

|---|---|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine, Serum, Blood | 0.1-0.4 ng/mL | High sensitivity, Gold standard accuracy | High cost per sample |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Urine, Serum | 0.5-2.0 ng/mL | Structural identification capability | Requires derivatization |

| High Performance Liquid Chromatography (HPLC) | Urine, Serum | 1.0-5.0 ng/mL | Cost-effective, Routine analysis | Lower sensitivity |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Urine, Serum, Blood | 0.5-1.0 ng/mL | High throughput, Low cost | Cross-reactivity concerns |

| Ultra-Performance Liquid Chromatography-MS/MS (UPLC-MS/MS) | Urine, Serum | 0.008-0.032 μg/L | Ultra-high sensitivity | Complex sample preparation |

Urinary and Serum Biomarkers of Exposure

The selection and validation of appropriate biomarkers for bisphenol A exposure assessment requires careful consideration of pharmacokinetic properties, analytical feasibility, and biological relevance [7] [3]. The rapid metabolism and elimination of bisphenol A, characterized by a half-life of approximately 6 hours, necessitates specific biomarker strategies to accurately capture exposure patterns [4] [8].

Total Urinary Bisphenol A represents the most widely accepted biomarker for human exposure assessment, encompassing both free and conjugated forms of the compound [3]. This biomarker reflects recent exposure within 24-48 hours and has been extensively validated across diverse populations [8]. The European Human Biomonitoring Initiative detected bisphenol A in 92% of adult participants across 11 European countries, with concentrations ranging from below detection limits to several hundred ng/L [9]. The widespread detection of total urinary bisphenol A, combined with its short half-life, indicates continuous and ubiquitous exposure patterns in the general population [9].

Urinary Bisphenol A-Glucuronide serves as a specific marker of hepatic metabolism and provides insights into individual variations in biotransformation capacity [4]. Phase II conjugation reactions, primarily glucuronidation, represent the major metabolic pathway for bisphenol A elimination [10]. Studies have demonstrated that glucuronide conjugates account for the majority of urinary bisphenol A excretion, with free bisphenol A typically comprising less than 10% of total urinary concentrations [4].

Serum Bisphenol A Concentrations provide information about systemic exposure and have been employed in studies investigating immediate biological effects [3]. Serum biomarkers typically reflect unconjugated bisphenol A and range from 0.5 to 3.0 ng/mL in environmentally exposed populations [3]. Recent research has identified serum biomarkers such as bisphenol A-phenylhydrazone and bisphenol A-tetramethylcarbonate as superior indicators of internal exposure compared to traditional urinary metabolites [5].

Biomarker Variability and Temporal Considerations represent critical factors in exposure assessment design. Studies have documented substantial within-person variability in spot urine measurements, with coefficients of variation ranging from 9% to 177% within single days [8]. This variability necessitates multiple sampling strategies or composite biomarker approaches to accurately characterize individual exposure patterns [8]. The episodic nature of dietary exposure, which constitutes the primary route of bisphenol A intake, contributes significantly to temporal variability in biomarker concentrations [8].

| Biomarker Type | Matrix | Half-life | Typical Concentrations | Exposure Window | Clinical Utility |

|---|---|---|---|---|---|

| Total Urinary BPA | Urine | 6 hours | 1-10 ng/mL | Recent (24-48 hours) | Primary biomarker |

| Free Urinary BPA | Urine | 6 hours | 0.1-1.0 ng/mL | Recent (24-48 hours) | Internal exposure |

| BPA-Glucuronide | Urine | 6 hours | 0.5-5.0 ng/mL | Recent (24-48 hours) | Metabolic pathway |

| Serum BPA | Serum | 6 hours | 0.5-3.0 ng/mL | Recent (24-48 hours) | Internal exposure |

| Blood BPA | Blood | 6 hours | 1-5 ng/mL | Recent (24-48 hours) | Systemic exposure |

Validation and Quality Assurance protocols for biomarker measurements require rigorous attention to potential contamination sources and analytical interferences [3]. Laboratory practices must incorporate bisphenol A-free materials and equipment to prevent artificial elevation of measured concentrations [3]. External quality assurance programs, such as those implemented by the Centers for Disease Control and Prevention, provide essential benchmarks for inter-laboratory comparisons and method validation [3].

Dietary and Non-Dietary Exposure Pathways

Food Contact Materials and Migration Studies

Food contact materials represent the primary pathway for human exposure to bisphenol A, with migration studies providing essential data for risk assessment and regulatory decision-making [10] [11]. The migration of bisphenol A from packaging materials into food products depends on multiple factors, including temperature, contact time, food composition, and material properties [10] [12].

Temperature Effects on Migration constitute the most significant factor influencing bisphenol A release from food contact materials. Studies have demonstrated exponential increases in migration rates with elevated temperatures, with some research indicating migration rates up to 55-fold higher at elevated temperatures compared to ambient conditions [10]. Polycarbonate bottle studies have shown bisphenol A concentrations ranging from 0.030 ng/mL at room temperature to 5.620 ng/mL at 60°C after 10 days of contact [13] [14]. The temperature dependence follows Arrhenius kinetics, with activation energies ranging from 118 to 134 kJ/mol for different food simulants [15].

Contact Time and Kinetic Modeling studies have established that migration follows diffusion-controlled mechanisms described by Fick's laws [15]. Migration rates demonstrate square root time dependence, with initial rapid release followed by slower equilibration phases [10]. Diffusion coefficients determined from migration studies range from 10⁻¹⁰ to 10⁻⁸ cm²/s, depending on temperature and material properties [15]. Long-term migration studies extending to 240 hours have been conducted to simulate extended storage conditions and worst-case exposure scenarios [16].

Food Matrix Influences significantly affect migration patterns, with fat content, acidity, and ionic strength serving as primary determinants [10] [11]. Studies have demonstrated that fatty foods promote higher migration rates due to the lipophilic nature of bisphenol A [10]. Acidic foods, particularly those containing citric acid or vinegar, show enhanced migration rates compared to neutral pH matrices [10]. Canned food studies have reported bisphenol A concentrations ranging from 0.19 to 105.0 ng/g, with highest concentrations observed in fatty and acidic products [11].

Packaging Material Variations exhibit substantial differences in bisphenol A migration potential. Polycarbonate containers demonstrate measurable migration under normal use conditions, while alternative materials such as polyethylene terephthalate show significantly lower migration rates [17]. Epoxy resin coatings in metal cans represent a major source of dietary exposure, with migration studies indicating concentrations ranging from 59.17 to 223.25 μg/kg under simulated use conditions [18]. Recent studies of bisphenol A replacement coatings have identified alternative migrants, including tetramethyl bisphenol F and bisphenol F, raising concerns about regrettable substitutions [19].

Analytical Methodologies for Migration Studies employ standardized protocols developed by regulatory agencies to ensure reproducible and comparable results. The European Union food simulant approach utilizes water, 3% acetic acid, 10% ethanol, and olive oil to represent different food categories [20]. Migration testing conditions are selected to represent worst-case scenarios, with elevated temperatures and extended contact times used to accelerate migration processes [20]. Analytical quantification typically employs liquid chromatography-mass spectrometry methods with isotope dilution to achieve required sensitivity and specificity [21].

| Material Type | Temperature Range (°C) | Contact Time | Migration Range (ng/g or ng/mL) | Key Factors |

|---|---|---|---|---|

| Polycarbonate bottles | 8-60 | 1-10 days | 0.03-5.6 | Temperature dominant |

| Canned foods | 20-100 | 30 min-10 days | 0.19-105.0 | Fat content, acidity |

| Food contact materials | 20-70 | 2-240 hours | 0.001-0.6 | pH, temperature |

| Thermal paper | 20-40 | 1-24 hours | 100-4300 per 100mg paper | Direct contact |

| Epoxy resins | 40-100 | 1-10 days | 0.1-50 | Temperature, time |

Occupational and Consumer Product Exposure

Occupational exposure to bisphenol A occurs in multiple industrial settings, with manufacturing workers, thermal paper handlers, and resin processing personnel experiencing significantly elevated exposure levels compared to the general population [22] [23]. Consumer product exposure encompasses a diverse range of sources beyond food contact materials, including thermal receipts, personal care products, and medical devices [23] [24].

Manufacturing Industry Exposure represents the highest documented occupational exposure category, with workers in bisphenol A production facilities and resin manufacturing plants experiencing urinary concentrations 70 times higher than the general population [24]. The National Institute for Occupational Safety and Health conducted comprehensive exposure assessments in six United States manufacturing companies, documenting workers involved in molten casting wax containing bisphenol A as having the highest exposures [22]. Median urinary bisphenol A concentrations in exposed workers ranged from 10 to 100 ng/mL, significantly exceeding environmental exposure levels [23].

Thermal Paper Exposure constitutes a widespread occupational hazard affecting cashiers, retail workers, and food service personnel who handle point-of-sale receipts containing bisphenol A [23]. Thermal paper contains bisphenol A in free, unpolymerized form at concentrations ranging from 0.8% to 4.3% by weight [23]. Studies have demonstrated that thermal paper handling results in measurable dermal absorption, with estimated daily intake values of 71 μg/day for occupationally exposed individuals compared to 1.42 μg/day for the general population [23]. Workers in thermal paper coating operations showed median urinary bisphenol A concentrations of 130-250 μg/L, indicating substantial occupational exposure [23].

Consumer Product Exposure Pathways encompass diverse sources including personal care products, medical devices, and household items containing bisphenol A [25]. Electronic equipment, water pipes, and sports safety equipment contribute to non-dietary exposure through dermal contact and inhalation pathways [23]. Medical devices represent a particular concern for vulnerable populations, with intravenous equipment, implants, and catheters potentially providing direct exposure routes [25].

Exposure Assessment Methodologies for occupational settings require specialized sampling strategies to capture workplace-specific exposure patterns. Personal air sampling, surface wipe sampling, and biological monitoring programs provide complementary data for comprehensive exposure assessment [22]. Dermal exposure assessment employs patch sampling techniques and biomonitoring approaches to quantify skin absorption pathways [23]. Inhalation exposure studies utilize personal air monitors and area sampling to characterize respiratory exposure routes [23].

Regulatory Considerations and Workplace Controls have evolved to address documented occupational exposures through engineering controls, personal protective equipment, and administrative measures [22]. Substitution strategies have been implemented in some industries, although concerns regarding alternative bisphenols have emerged from recent research [23]. Occupational health surveillance programs incorporate biomonitoring components to track exposure trends and evaluate control measure effectiveness [22].

Population-Based Exposure Assessment: Epidemiological Study Designs

Population-based exposure assessment for bisphenol A employs diverse epidemiological study designs to characterize exposure patterns, identify vulnerable populations, and investigate health outcome associations [26] [27]. The selection of appropriate study designs requires consideration of research objectives, population characteristics, temporal exposure patterns, and outcome measurement requirements [28] [27].

Cohort Study Designs provide the most robust framework for investigating bisphenol A exposure-disease relationships through prospective follow-up of defined populations [28] [27]. The prospective nature of cohort studies enables temporal sequence establishment between exposure and outcome, reducing potential for reverse causation bias [28]. Large-scale cohort studies have demonstrated associations between prenatal bisphenol A exposure and childhood obesity, with positive correlations observed between maternal urinary concentrations and increased fat mass index at age seven [28]. The French Data from an Epidemiological Study on the Insulin Resistance Syndrome cohort followed 755 participants over 9 years, demonstrating associations between bisphenol A exposure and type 2 diabetes incidence [27].

Case-Control Study Designs offer efficient approaches for investigating rare outcomes and diseases with long latency periods [26] [29]. Population-based case-control studies have been conducted to examine associations between bisphenol A exposure and endometriosis, with increased urinary concentrations associated with non-ovarian pelvic endometriosis risk [29]. The case-control design enables investigation of historical exposure patterns through retrospective biomarker analysis and questionnaire-based exposure assessment [26]. However, the reliance on single-time point biomarker measurements in case-control studies may introduce exposure misclassification due to the short half-life of bisphenol A [26].

Cross-Sectional Study Designs provide valuable data for population exposure characterization and prevalence estimation [26] [30]. The Taiwan Environmental Survey for Toxicants employed cross-sectional sampling to assess bisphenol A and substitute exposures in 366 individuals, documenting median urinary concentrations of 9.63 μg/g creatinine in adults and 6.63 μg/g creatinine in minors [30]. Cross-sectional studies enable rapid population screening and exposure burden assessment but cannot establish temporal relationships between exposure and health outcomes [26].

Case-Cohort Study Designs represent efficient alternatives to full cohort studies for investigating multiple outcomes within large populations [27]. The French D.E.S.I.R. study employed a case-cohort design with 584 subcohort members and 201 incident diabetes cases, providing statistical efficiency while maintaining prospective exposure-outcome relationships [27]. This design enables investigation of rare outcomes while reducing analytical costs compared to full cohort biomarker analysis [27].

Longitudinal Study Designs facilitate investigation of exposure pattern changes over time and cumulative exposure assessment [4] [8]. Repeated biomarker measurements enable characterization of within-person variability and temporal exposure trends [8]. Studies collecting multiple urine samples over extended periods have documented substantial day-to-day variability in bisphenol A concentrations, with coefficients of variation ranging from 9% to 177% within individuals [8]. Longitudinal designs provide essential data for understanding exposure dynamics and improving exposure classification accuracy [4].

Exposure Assessment Strategies in epidemiological studies require careful consideration of biomarker selection, sampling timing, and analytical methods [26] [27]. The short half-life of bisphenol A necessitates multiple sampling approaches or composite biomarker strategies to accurately characterize usual exposure levels [26]. Studies employing repeated measurements have demonstrated improved exposure classification compared to single-time point assessments [27]. The integration of questionnaire-based exposure assessment with biomarker data provides comprehensive exposure characterization encompassing both recent and historical exposure patterns [26].

| Study Design | Sample Size Range | Follow-up Period | Exposure Assessment | Primary Outcomes |

|---|---|---|---|---|

| Cohort Studies | 500-5000 | 5-50 years | Multiple biomarkers | Disease incidence |

| Case-Control Studies | 100-1000 | Retrospective | Historical exposure | Disease odds |

| Cross-Sectional Studies | 1000-10000 | Single time point | Single biomarker | Prevalence |

| Case-Cohort Studies | 200-1000 | 3-10 years | Repeated measures | Time to event |

| Longitudinal Studies | 200-3000 | 3-20 years | Repeated measures | Change over time |

Statistical Power and Sample Size Considerations require careful calculation based on expected exposure distributions, outcome prevalence, and effect size estimates [26] [27]. The high prevalence of bisphenol A detection in biomonitoring studies necessitates focus on exposure gradients rather than exposed versus unexposed comparisons [26]. Power calculations must account for exposure measurement error arising from temporal variability and analytical uncertainty [26].

Bias Control and Confounding Adjustment represent critical considerations in epidemiological study design for bisphenol A research [26] [27]. Potential confounding factors include age, sex, socioeconomic status, dietary patterns, and co-exposure to other environmental chemicals [27]. Selection bias may arise from differential participation rates across exposure categories or population subgroups [26]. Information bias encompasses exposure misclassification from biomarker variability and outcome misclassification from inadequate diagnostic procedures [26].

Advanced Statistical and Computational Methods for Exposure Estimation

Regression Tree and Random Forest Models

Advanced statistical and machine learning approaches have emerged as powerful tools for bisphenol A exposure estimation, offering capabilities to handle complex exposure patterns, multiple predictor variables, and non-linear relationships [31] [32] [33]. Regression tree and random forest models provide particularly valuable frameworks for identifying exposure profiles and predicting individual exposure levels based on demographic, behavioral, and environmental factors [31] [33].

Regression Tree Model Applications in bisphenol A exposure assessment employ recursive partitioning techniques to identify homogeneous exposure groups based on predictor variables [31] [33]. A comprehensive study of Brazilian adolescents and adults utilized regression tree models to estimate daily bisphenol A exposure based on food consumption patterns and packaging materials [33]. The model identified key decision nodes based on consumption of herbs and spices, processed vegetables, and foods packaged in specific materials, with terminal nodes representing distinct exposure categories ranging from 131.1 ng/day to 9811.9 ng/day [33].

Random Forest Model Implementation extends regression tree methodology through ensemble learning, combining multiple decision trees to improve prediction accuracy and reduce overfitting [31] [32]. Studies employing random forest models for bisphenol A exposure assessment have demonstrated superior performance compared to traditional regression approaches, particularly when dealing with complex interaction effects and high-dimensional predictor spaces [31] [32]. The random forest approach generates 1000 uncorrelated regression trees using food consumption data and packaging material information as predictors, providing robust exposure estimates across diverse populations [33].

Feature Selection and Variable Importance assessment represents a critical component of machine learning approaches for exposure modeling [31] [32]. Random forest models provide variable importance rankings based on Gini impurity reduction or permutation-based measures, enabling identification of the most influential predictors for bisphenol A exposure [31] [32]. Studies have identified food consumption patterns, packaging material types, and demographic factors as primary determinants of exposure variability [33]. The iterative feature selection procedures employed in machine learning approaches enable optimization of predictor variable sets while maintaining model interpretability [32].

Exposure Profile Identification through tree-based methods enables characterization of population subgroups with distinct exposure patterns [31]. Random forest analysis of environmental exposure biomarkers identified specific combinations of exposure variables associated with earlier menarche timing, demonstrating the utility of machine learning approaches for exposure profile discovery [31]. The methodology employs permutation testing to identify statistically significant exposure profiles, with threshold values calculated based on null distribution characteristics [31].

Model Validation and Performance Assessment requires rigorous evaluation of prediction accuracy and generalizability across diverse populations [31] [32]. Cross-validation procedures and bootstrap resampling techniques provide estimates of model performance and uncertainty [31]. Studies have demonstrated that random forest models achieve superior accuracy compared to traditional linear regression approaches, particularly when non-linear relationships and interaction effects are present [33]. The ensemble nature of random forest models provides inherent robustness against overfitting and improved performance on independent validation datasets [32].

Computational Implementation and Software Tools for advanced statistical modeling require specialized software packages and computational resources [31] [32]. The R programming language provides comprehensive libraries for random forest implementation, including the randomForest package for ensemble learning and associated tools for variable importance assessment [31]. Python-based machine learning frameworks offer alternative implementation options with enhanced computational efficiency for large-scale exposure modeling applications [32].

Integration of Exposure Data in Risk Assessment Frameworks

The integration of diverse exposure data sources within comprehensive risk assessment frameworks represents a fundamental challenge in bisphenol A safety evaluation [34] [35]. Advanced computational approaches enable synthesis of biomonitoring data, environmental monitoring results, and mechanistic information to support regulatory decision-making and public health protection [34] [35].

Adverse Outcome Pathway Integration provides a structured framework for linking bisphenol A exposure measurements to potential health outcomes through molecular initiating events and key biological processes [34] [35]. Computational tools such as the Adverse Outcome Pathway-helpFinder utilize text mining and graph theory approaches to identify associations between bisphenol A exposure and adverse outcome pathway components [34]. Studies have identified 48 adverse outcome pathway key events linked to bisphenol A exposure, encompassing reproductive health effects, endocrine disruption, metabolic impairments, and obesity-related outcomes [34].

Biomonitoring Equivalents Development represents a critical application of computational risk assessment, translating health-based exposure guidelines into corresponding biomarker concentrations [36]. Biomonitoring equivalents for bisphenol A have been derived by integrating pharmacokinetic data with existing risk assessment values from regulatory agencies [36]. The European Food Safety Authority's updated tolerable daily intake of 0.2 ng/kg body weight/day translates to a human biomonitoring guidance value of 11.5 ng/L for total urinary bisphenol A [9]. This approach enables direct comparison of measured biomarker concentrations with health-based benchmarks [36].

Probabilistic Risk Assessment Models incorporate exposure variability and uncertainty through Monte Carlo simulation techniques and distributional modeling approaches [37]. These methods enable characterization of exposure distributions across populations and identification of highly exposed subgroups [37]. Probabilistic approaches have been applied to bisphenol A exposure assessment to account for temporal variability in biomarker measurements and inter-individual differences in metabolism and exposure patterns [30]. Cumulative risk assessment frameworks combine exposure data for bisphenol A and its substitutes to evaluate aggregate health risks from the entire chemical class [30].

Systems Biology Integration combines exposure data with mechanistic information from in vitro studies, animal models, and computational toxicology databases [34] [35]. The integration of ToxCast database information with adverse outcome pathway frameworks enables prediction of biological responses based on exposure measurements [34]. Computational systems toxicology models provide mechanistic insights into the relationship between external exposure levels and internal biological responses [35].

Machine Learning Applications in Risk Assessment extend beyond exposure modeling to encompass hazard identification and dose-response assessment [32] [38]. Ensemble methods and deep learning approaches have been applied to toxicogenomics data to identify molecular signatures associated with bisphenol A exposure [32]. These approaches enable analysis of high-dimensional biological data and identification of biomarkers of effect complementary to traditional exposure biomarkers [32]. Computational frameworks for hazard analysis of bisphenol A analogues employ toxicogenomics data to predict potential health effects of chemical substitutes [38].

Data Integration Challenges and Solutions encompass technical issues related to data harmonization, quality assessment, and uncertainty quantification [34] [35]. Heterogeneity in study designs, analytical methods, and population characteristics requires sophisticated statistical approaches for data synthesis [34]. Meta-analytical techniques and systematic review methodologies provide frameworks for integrating diverse exposure studies and identifying consistent exposure patterns across populations [39]. Computational tools for data integration must address issues of missing data, measurement error, and study quality differences [34].

Regulatory Application and Decision Support systems incorporate computational risk assessment results into regulatory frameworks and policy development processes [34] [35]. The European Union's human biomonitoring guidance value derivation exemplifies the integration of computational modeling with regulatory decision-making [9]. Risk assessment frameworks must accommodate evolving exposure patterns, emerging substitute chemicals, and new scientific understanding of health effects [35]. Computational approaches enable rapid evaluation of alternative chemicals and support evidence-based substitution strategies [34].

Physical Description

Pellets or Large Crystals; Dry Powder, Liquid; NKRA; Other Solid; Dry Powder; Liquid

White crystalline solid or flakes with a mild phenolic odour; [CHEMINFO]

Solid

WHITE CRYSTALS FLAKES OR POWDER.

White to light brown flakes or powder with a weak medicinal odor. Reacts violently with acid anhydrides, acid chlorides, strong bases and strong oxidants.

Color/Form

White flakes

Crystals or flakes

White to light brown solid flakes or powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

360.5 °C at 760 mm Hg

BP: 220 °C at 4 mm Hg

at 1.7kPa: 250-252Â °C

428 °F

Flash Point

175 °F

227 °C (closed cup)

227Â °C c.c.

Heavy Atom Count

Density

1.195 at 25 °C/25 °C

Relative density (water = 1): 1.2 (25Â °C)

1.195 at 77 °F

LogP

log Kow = 3.32

3.32

Odor

Weak medicine odo

Decomposition

Decomposes above 8 mm pressure when heated above 220 °C.

When heated to decomposition it emits acrid and irritating fumes.

Melting Point

160 °C

MP: 150-155 °C (solidification range)

156 - 157 °C

150-157Â °C

307-313 °F

UNII

Related CAS

2444-90-8 (di-hydrochloride salt)

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360F: May damage fertility [Danger Reproductive toxicity]

Use and Manufacturing

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.00000004 [mmHg]

4.0X10-8 mm Hg at 25 °C

Vapor pressure, Pa at 25Â °C: (negligible)

0.2 mmHg at 338 °F

Pictograms

Corrosive;Irritant;Health Hazard

Impurities

Other CAS

27100-33-0

Absorption Distribution and Excretion

The widespread human exposure to Bisphenol A (BPA), an endocrine disruptor interfering with developmental processes, raises the question of the risk for human health of BPA fetal exposure. In humans, highly variable BPA concentrations have been reported in the feto-placental compartment. However the human fetal exposure to BPA still remains unclear. The aim of the study was to characterize placental exchanges of BPA and its main metabolite, Bisphenol A-Glucuronide (BPA-G) using the non-recirculating dual human placental perfusion. This high placental bidirectional permeability to the lipid soluble BPA strongly suggests a transport by passive diffusion in both materno-to-fetal and feto-to-maternal direction, leading to a calculated ratio between fetal and maternal free BPA concentrations of about 1. In contrast, BPA-G has limited placental permeability, particularly in the materno-to-fetal direction. Thus the fetal exposure to BPA conjugates could be explained mainly by its limited capacity to extrude BPA-G.

When administered as a single dose by gavage to male CFE rats, 28% of the (14)C-labeled bisphenol A was excreted in the urine (primarily as the glucosamide) and 56% in the feces (20% as free bisphenol A, 20% as a hydroxylated bisphenol A, and the rest as an unidentified conjugate). No carbon-labeled residues were detected in animals killed after 8 days.

Toxicokinetics of radiolabeled (14C) bisphenol A was studied in the common frog (Rana temporaria) at two experimental temperatures (7 and 19 °C). The growth rate of the tadpoles during the 96-hr experiment was very slow at 7 °C, but the weight of tadpoles almost tripled at 19 °C. At all tested exposure concentrations (0.2, 1.5, 10, and 100 ug/L), conditional uptake rate constants (ku) were 69 to 82%, and elimination rates (ke) 79 to 90% lower, at 7 °C than at 19 °C. On the contrary, bioconcentration factors (BCFs) were higher at 7 °C than at 19 °C. Total accumulated bisphenol A per individual was higher at 19 °C, which is in agreement with higher ku at 19 °C. Exposure concentrations did not have any constant effect on BCFs at the two temperatures. The results of the current experiment suggest that higher temperature increases uptake and total amount of chemical in frog tadpoles but does not necessarily lead to higher BCFs. High temperature may have increased the growth rate more than the uptake rate, resulting in a net dilution of bisphenol A in tadpole tissues. The observed difference in BCFs also could be a result of temperature-induced changes in allometric relationships (increased surface area to volume ratio) and/or more effective elimination in more developed tadpoles at high temperature.

For more Absorption, Distribution and Excretion (Complete) data for Bisphenol A (27 total), please visit the HSDB record page.

Metabolism Metabolites

... In this study, bisphenol A (BPA) levels in 30 healthy Koreans (men, N=15, 42.6 +/- 2.4 years; women, N=15, 43.0 +/- 2.7 years) were analyzed from urine treated with/without beta-glucuronidase and/or sulfatase by an RP-HPLC with fluorescence detection. The total BPA concentrations including free BPA and the urinary conjugates were similar in men and women (2.82 +/- 0.73 and 2.76 +/- 0.54 ng/mL, respectively), but gender differences were found in the levels of urinary BPA conjugates. Men had significantly higher levels of BPA-glucuronide (2.34 +/- 0.85 ng/mL) than women (1.00 +/- 0.34 ng/mL), whereas women had higher levels of BPA-sulfate (1.20 +/- 0.32 ng/mL) than men (0.49 +/- 0.27 ng/mL).

... The objective of this study was to determine if a route dependency exists in the pharmacokinetics and metabolism of (14)C-labeled bisphenol A (BPA) following single oral (po), intraperitoneal (ip), or subcutaneous (sc) doses of either 10 or 100 mg/kg to Fischer 344 rats. Results indicated a marked route dependency in the pharmacokinetics of BPA. The relative bioavailability of BPA and plasma radioactivity was markedly lower following oral administration as compared to sc or ip administration. The major fraction of plasma radioactivity following oral dosing was the monoglucuronide conjugate of BPA (68-100% of plasma radioactivity). BPA was the major component in plasma at Cmax following sc or ip administration exceeded only by BPA-monoglucuronide in females dosed ip. Up to four additional unidentified metabolites were present only in the plasma of animals dosed ip or sc. One of these, found only following ip administration, was tentatively identified as the monosulfate conjugate of BPA. The monoglucuronide conjugate was the major urinary metabolite; unchanged BPA was the principal component excreted in feces. ...

Previous studies demonstrated the rapid clearance of bisphenol A (BPA) from blood following oral administration to adult rats with the principal metabolite being BPA-monoglucuronide (BPA-glucuronide). Since the ontogeny of glucuronyl transferases (GT) differs with age, the pharmacokinetics of BPA were studied in neonatal animals. (14)C-BPA was administered via gavage at 1 or 10 mg/kg body weight to rats at postnatal day (pnd) 4, pnd 7, pnd 21, or to 11 week old adult rats (10 mg/kg dose only). Blood (neonates and adults) and selected tissues (neonates) were collected at 0.25, 0.75, 1.5, 3, 6, 12, 18, and 24 hr postdosing. BPA and BPA-glucuronide in the plasma were quantified by high-performance liquid chromatography; radioactivity in the plasma and tissues was quantified by liquid scintillation spectrometry. The data indicate that neonatal rats at all three ages metabolized BPA to BPA-glucuronide, although an age dependency in the number and concentration of plasma metabolites was observed, consistent with the ontogeny of GT. BPA-glucuronide and BPA concentrations in the plasma were greater in neonates than in adults, except at 24 hr postdosing, suggesting an immaturity in the development of hepatic excretory function in neonatal rats. ... A dose dependency in the metabolism and pharmacokinetics of BPA administered to neonates was also observed with nearly complete metabolism of BPA to BPA-glucuronide (94-100% of the plasma radioactivity) at a dose of 1 mg/kg. This was in contrast to finding up to 13 different plasma metabolites observed at the 10 mg/kg dose. ...

For more Metabolism/Metabolites (Complete) data for Bisphenol A (8 total), please visit the HSDB record page.

Bisphenol A has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid.

Bisphenol A (BPA) is rapidly absorbed from the gastrointestinal tract after ingestionand is then converted to a number of metabolites, mainly BPA glucuronide, in the liver . Metabloites of Bsiphenol A (BPA) include isopropyl-hydroxyphenol (produced by the cleavage of BPA), a bisphenol A glutathione conjugate, glutathionyl-phenol, glutathionyl 4-isopropylphenol, and BPA dimers. The monoglucuronide conjugate was the major urinary metabolite; unchanged BPA is the principal component excreted in feces (A287, A288).

Wikipedia

Biological Half Life

...The oral bioavailability was determined after administration of relatively low iv (0.1 mg/kg) and oral (10 mg/kg) doses of bisphenol A to rats. ... The apparent terminal elimination half-life of bisphenol A (21.3 +/- 7.4 hr) after oral administration was significantly longer than that after iv injection

... Bisphenol A was injected intravenously to mouse, rat, rabbit and dog (1-2 mg/kg doses). The obtained serum concentration-time profiles were best described by bi-exponential equations in all these animal species, with the mean ... t(1/2) of 39.9 min in mouse, 37.6 min in rat, and 40.8 min in rabbit, and 43.7 min in dog, respectively. ... The simple allometric scaling and different time transformation methods predicted the human t(1/2) ranging from 43.6 to 196.2 min. ...

The toxicokinetics of bisphenol A (BPA) in F344 rats, cynomolgus monkeys and chimpanzees /were examined/. ...After the oral administration of 10 mg/kg BPA, both C(max) and AUCs of BPA metabolites were ranked in the following order: cynomolgus monkeys>chimpanzees>rats, and the terminal elimination half-life (T(1/2)) in rats was greater than that in cynomolgus monkeys and chimpanzees, suggesting the enterohepatic circulation of BPA in rats. ...

Use Classification

Methods of Manufacturing

Manufacture from phenol and acetone: Jansen, United States of America patent 2468982 (1949).

Condensation of two equivalent amounts of phenol with an aldehyde or ketone.

Bisphenol A is manufactured by the condensation of phenol and acetone in the presence of an acid catalyst or in recent plants by using a cation-exchange resin.

General Manufacturing Information

Paint and Coating Manufacturing

All Other Basic Organic Chemical Manufacturing

Adhesive Manufacturing

Other (requires additional information)

Wholesale and Retail Trade

Miscellaneous Manufacturing

Printing and Related Support Activities

Custom Compounding of Purchased Resins

All Other Chemical Product and Preparation Manufacturing

Petrochemical Manufacturing

Not Known or Reasonably Ascertainable

Plastics Material and Resin Manufacturing

Plastics Product Manufacturing

Phenol, 4,4'-(1-methylethylidene)bis-: ACTIVE

Impurities of phenol-acetone condensation can be removed by distillation and extractive crystallization under pressure.

Analytic Laboratory Methods

Method: USGS-NWQL O-1433-01; Procedure: gas chromatography/mass spectrometry; Analyte: bisphenol A; Matrix: filtered wastewater and natural-water samples; Detection Limit: 0.38 ug/L.

Method: USGS-NWQL O-4433-06; Procedure: continuous liquid-liquid extractor with gas chromatography/mass spectrometry; Analyte: bisphenol A; Matrix: whole wastewater and environmental water samples; Detection Limit: 0.22 ug/L.

Method: USGS-NWQL O-4434-12; Procedure: as chromatography with tandem mass spectrometry; Analyte: bisphenol A; Matrix: unfiltered water; Detection Limit: 1 ng/L.

For more Analytic Laboratory Methods (Complete) data for Bisphenol A (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

A sensitive and selective GC-MS method was developed and used to analyze human milk samples for both free and total bisphenol A (BPA). Total BPA was detected in 72 of the 278 human milk samples (25.9%) at concentrations from < 0.036 to 2.5 ng/g with a geometric mean (GM) of 0.13 ng/g and median of 0.11 ng/g, while free BPA was detected in fewer samples, 46 of the 278 samples (16.5%) at concentrations ranging from < 0.036 to 2.3 ng/g with a GM of 0.11 ng/g and median of 0.10 ng/g. Ratios of [free BPA]/[total BPA] for the positive samples ranged from 7.9% to 100% with a GM of 57.2% and median of 70.3%. Concentrations of free and total BPA in most samples were low with 0.39 and 0.65 ng/g at the 95th percentile for free and total BPA, respectively, and they are also lower than those reported in other countries. Based on the low frequency of detection of free BPA in human milk samples, in general, dietary exposure to BPA for Canadian breast-fed infants is expected to be somewhat lower compared with exposure among formula-fed infants.

Humans are widely exposed to phthalates, bisphenol A and nonylphenol owing to the ubiquitous use of these chemicals in consumer products. Increasing attention has been paid to exposure to phthalates, bisphenol A and nonylphenol because of their potential adverse effects on human fertility. A validated method was developed to investigate the three classes of environmental estrogen, mentioned above, in the urine of Chinese women of Nanjing area with unexplained recurrent spontaneous abortion. Solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used. In this method, amounts of bisphenol A (BPA), nonylphenol (NP) and four phthalate metabolites, mono-n-butyl phthalate (MBP), mono-isobutyl phthalate (MiBP), mono-benzyl phthalate (MBzP) and mono-2-ethylhexyl phthalate (MEHP), along with their isotope labeled internal standards, were measured using UPLC-MS/MS operated in negative electrospray ionization multiple reaction monitoring mode. The limits of detection were 0.3 ng/mL for the four phthalate metabolites, and 0.5 ng/mL for bisphenol A and nonylphenol. For women with unexplained recurrent spontaneous abortion, the mean concentrations of MBP, MiBP, MBzP, MEHP, BPA and 4-n-NP were 6.52 +/- 6.04, 5.51 +/- 4.19, 0.53 +/- 0.42, 10.12 +/- 4.16, 7.13 +/- 7.42, 0.41 +/- 0.49 ng/mL (mean +/- SD), respectively. For the control group, the mean concentrations of the corresponding analytes were 4.15 +/- 3.57, 2.96 +/- 3.30, 0.46 +/- 0.49, 6.50 +/- 2.81, 4.43 +/- 2.23,0.48 +/- 0.43 ng/mL (mean +/- SD), respectively. Levels of MiBP and MEHP were significantly different between the two groups, using Wilcoxon rank sum tests. This method can be applied in epidemiological studies to explore the association between exposure to environmental estrogens and relevant adverse outcomes.

In the present work, a new method based on a sample treatment by dispersive liquid-liquid microextraction (DLLME) for the extraction of six bisphenols (bisphenol A, bisphenol S, and monochloro-, dichloro-, trichloro-, and tetrachlorobisphenol A), four parabens (methyl-, ethyl-, propyl-, and butylparaben), and six benzophenones (benzophenone-1, benzophenone-2, benzophenone-3, benzophenone-6, benzophenone-8, and 4-hydroxybenzophenone) in human urine samples, followed by ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) analysis, is validated. An enzymatic treatment allows determining the total content of the target EDCs. The extraction parameters were accurately optimized using multivariate optimization strategies. Ethylparaben ring-(13)C6, benzophenone-d10, and bisphenol A-d16 were used as surrogates. Limits of quantification ranging from 0.1 to 0.6 ng/mL and interday variabilities (evaluated as relative standard deviations) from 2.0 to 13.8% were obtained. The method was validated using matrix-matched standard calibration followed by a recovery assay with spiked samples. Recovery rates ranged from 94 to 106%. A good linearity, for concentrations up to 300 ng/mL for parabens and 40 ng/mL for benzophenones and bisphenols, was also obtained. The method was satisfactorily applied for the determination of target compounds in human urine samples from 20 randomly selected individuals.

For more Clinical Laboratory Methods (Complete) data for Bisphenol A (6 total), please visit the HSDB record page.

Storage Conditions

Safe Storage: Separated from acid anhydrides, acid chlorides, strong oxidants, strong bases and food and feedstuffs. Store in an area without drain or sewer access.

Store away from heat and strong oxidizers ... .

Interactions

This study was designed to investigate the effects of 2 weeks of exposure of male mice to bisphenol A (BPA) alone or in a combination with X-rays on the sperm count and quality as well as induction of DNA strand breaks in somatic and germ cells. Pzh:SFIS male mice were exposed to X-rays (0.05 and 0.10 Gy) or BPA (5, 10, 20, and 40 mg/kg) or to a combination of both (0.05 Gy + 5 mg/kg body weight of BPA and 0.10 Gy + 10 mg/kg of BPA). Both X-rays and BPA administered alone decreased sperm count and quality. X-rays induced DNA strand breaks in spleen cells, whereas BPA induced DNA strand breaks in lymphocytes and in cells from spleen, kidneys, and lung and in germ cells. After combined exposure to both agents, sperm count and quality were similar as after exposure to each agent alone and significantly reduced, compared to control. Levels of DNA damage in somatic and germ cells after combined exposure to lower, as well as higher, doses were significantly reduced, compared to the effects of BPA alone. Results confirmed the mutagenic ability of BPA. Combined exposure to X-rays and BPA leads to the prevention of DNA damage in somatic and germ cells of mice.

Bisphenol A (BPA) is employed in the manufacturing of epoxy, polyester-styrene, and polycarbonate resins, which are used for the production of baby and water bottles and reusable containers, food and beverage packing, dental fillings and sealants. The study was designed to examine the effects of 8-week exposure (a full cycle of spermatogenesis) to BPA alone and in a combination with X-irradiation on the reproductive organs and germ cells of adult and pubescent male mice. Pzh:Sfis male mice were exposed to BPA (5, 10, and 20 mg/kg) or X-rays (0.05 Gy) or to a combination of both (0.05 Gy + 5 mg/kg bw BPA). The following parameters were examined: sperm count, sperm motility, sperm morphology, and DNA damage in male gametes. Both BPA and X-rays alone diminished sperm quality. BPA exposure significantly reduced sperm count in pubescent males compared to adult mice, with degenerative changes detected in seminiferous epithelium. This may suggest a higher susceptibility of germ cells of younger males to BPA action. Combined BPA with X-ray treatment enhanced the harmful effect induced by BPA alone in male germ cells of adult males, whereas low-dose irradiation showed sometimes protective or additive effects in pubescent mice.

... The aim of the present study was to investigate if bisphenol A induces oxidative stress in the liver of rats and if co-administration of vitamin C, an antioxidant, can prevent oxidative stress. Bisphenol A (0.2, 2.0 and 20 ug/kg body weight per day) and bisphenol A + vitamin C (0.2, 2.0, 20 ug + 40 mg/kg body weight per day) was orally administered to rats for 30 days. After 24 hr of the last treatment, rats were killed using overdose of anesthetic ether. Body weights of the animals and the weights of liver showed no significant changes. The activities of antioxidant enzymes, superoxide dismutase, catalase, glutathione reductase and glutathione peroxidase were decreased in mitochondrial and microsome-rich fractions of liver. The levels of hydrogen peroxide and lipid peroxidation increased in the treated rats when compared with the corresponding group of control animals. Activity of alanine transaminase, a marker enzyme of hepatic injury remained unchanged in the treated rats as compared with the corresponding control rats. Co-administration of bisphenol A and vitamin C showed no changes in the activities of superoxide dismutase, catalase, glutathione reductase and glutathione peroxidase and in the levels of hydrogen peroxide and lipid peroxidation as compared with the corresponding control groups.

For more Interactions (Complete) data for Bisphenol A (12 total), please visit the HSDB record page.